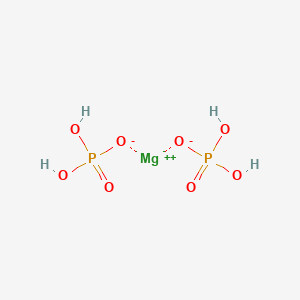

magnesium;dihydrogen phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFLQYOOQVLGTQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgO8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium dihydrogen phosphate (B84403), with the chemical formula Mg(H₂PO₄)₂, is an inorganic compound that serves as a valuable material across diverse scientific and industrial sectors.[1] It exists as a white, odorless, crystalline powder and is known in anhydrous, dihydrate, and tetrahydrate forms.[2] This compound is a source of both magnesium and phosphate ions, making it significant in pharmaceutical formulations, agricultural applications, and material science.[1][3] In the pharmaceutical industry, it functions as a buffering agent to maintain the pH of medications and as a source of essential nutrients in supplements.[2] Its reactivity and physical properties also make it a key precursor in the formation of Magnesium Phosphate Cements (MPCs), which are noted for their rapid setting times and biocompatibility, finding use in bone implants and dental applications.[1]

Physicochemical Properties

A comprehensive understanding of the fundamental physicochemical properties of magnesium dihydrogen phosphate is critical for its application in research and development. The compound is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] It is soluble in water and acids but insoluble in ethanol. When dissolved in water, it can form phosphoric acid and a precipitate of dimagnesium phosphate (MgHPO₄).[2][4]

The key quantitative properties are summarized in the table below.

| Property | Value | Notes |

| Chemical Formula | Mg(H₂PO₄)₂ | Anhydrous form[5] |

| Molar Mass | 218.3 g/mol (Anhydrous)[2] | 254.3 g/mol (Dihydrate), 290.3 g/mol (Tetrahydrate)[2] |

| Appearance | White, odorless, crystalline powder[1][2] | Can also be colorless crystals or granules |

| Density | 1.56 g/cm³ (at 20 °C)[3] | - |

| Solubility | Soluble in water and acids[3][6] | Insoluble in alcohol[3][6] |

| Hygroscopicity | Hygroscopic[3][6] | Readily absorbs moisture from the air |

Chemical Reactivity and Behavior

pH and Buffering Capacity

Magnesium dihydrogen phosphate is an acidic salt.[2] Its solutions in water are acidic due to the dihydrogen phosphate anion (H₂PO₄⁻), which can donate a proton. This property makes it an effective buffering agent, capable of resisting significant changes in pH, which is a crucial function in many pharmaceutical and biological applications.[2][3] The dihydrogen phosphate ion is part of the phosphate buffer system, which is fundamental in maintaining pH in biological systems.

Thermal Decomposition

Upon heating, magnesium dihydrogen phosphate undergoes a series of decomposition reactions. Initially, it loses its water of hydration. The anhydrous form is obtained by heating at 100 °C. Further heating leads to decomposition into magnesium metaphosphate.[1] The thermal decomposition of related magnesium phosphate compounds, such as magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), has been studied extensively, showing decomposition to pyrophosphate upon heating.[7]

A general pathway for the thermal decomposition is illustrated below.

Caption: Thermal decomposition pathway of magnesium dihydrogen phosphate.

Reactivity with Acids and Bases

As a salt of a weak acid (phosphoric acid) and a moderately strong base (magnesium hydroxide), magnesium dihydrogen phosphate reacts with both acids and bases. It is soluble in acids.[6] When reacting with alkaline substances, it can form other phosphate salts.[3] This reactivity is fundamental to its use as a pH regulator and in the synthesis of other compounds.[1][2]

Experimental Protocols

Synthesis of Magnesium Dihydrogen Phosphate

A common laboratory and industrial method for synthesizing magnesium dihydrogen phosphate is through a neutralization reaction.[3][8]

Objective: To synthesize magnesium dihydrogen phosphate via the reaction of magnesium oxide with phosphoric acid.

Materials:

-

Magnesium oxide (MgO)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

-

Reactor vessel with stirring mechanism

-

Filtration apparatus

-

Crystallization dish

-

Drying oven

Procedure:

-

Add a stoichiometric amount of magnesium oxide and deionized water to the reactor.[8]

-

While continuously stirring, slowly add phosphoric acid to the slurry.[8]

-

Continue the neutralization reaction until the desired pH is reached, indicating the formation of the monobasic phosphate.

-

Filter the resulting solution to remove any unreacted magnesium oxide.[3]

-

Concentrate the filtrate by gentle heating to increase the solution's saturation.

-

Allow the concentrated solution to cool slowly in a crystallization dish to form crystals of magnesium dihydrogen phosphate.[3]

-

Separate the crystals from the mother liquor via filtration.

-

Dry the collected crystals in an oven at a controlled temperature to remove residual moisture.[3]

Caption: Experimental workflow for the synthesis of magnesium dihydrogen phosphate.

Determination of Purity and Composition

The purity and composition of synthesized magnesium dihydrogen phosphate can be determined using various analytical techniques.

Objective: To quantify the magnesium and phosphate content in a sample.

Method 1: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for Magnesium

-

Accurately weigh a sample of magnesium dihydrogen phosphate and dissolve it in deionized water to a known volume.[9]

-

Prepare a series of standard solutions of known magnesium concentrations.

-

Set the ICP-AES instrument parameters as specified by the manufacturer, using the analytical line for Mg (e.g., 279.078 nm).[9]

-

Aspirate the standard solutions and the sample solution into the plasma.

-

Construct a calibration curve from the emission intensities of the standard solutions.

-

Determine the magnesium concentration in the sample solution from the calibration curve and calculate the percentage of magnesium in the original sample.[9]

Method 2: Ion Chromatography for Orthophosphate

-

Accurately weigh a sample of magnesium dihydrogen phosphate and dissolve it in deionized water to a known volume.[9]

-

Prepare a series of standard solutions of known orthophosphate concentrations.

-

Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex ICS 2000), a suppressor, and a conductivity detector.[9]

-

Elute the column with a suitable eluent, such as potassium hydroxide.[9]

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

-

Calculate the concentration of orthophosphate in the sample from its peak area and the calibration curve.[9]

Applications in Drug Development and Research

Magnesium dihydrogen phosphate's unique properties make it a versatile compound in the pharmaceutical and research fields.

-

Buffering Agent: Its ability to maintain a stable pH is critical in liquid formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[2]

-

Nutrient Source: It serves as a source of both magnesium and phosphorus in nutritional supplements.[2][3]

-

Excipient: In solid dosage forms, it can be used as a filler or binder. Its role as a leavening agent is also utilized in certain formulations.[1][2]

-

Precursor for Biomaterials: It is a key component in the formulation of magnesium phosphate cements, which are investigated for bone repair and regeneration due to their biocompatibility and mechanical properties.[1]

-

Stabilizer: In the plastics industry, it can act as a stabilizer, which has implications for medical device manufacturing.[10]

The relationship between its properties and applications is summarized in the diagram below.

Caption: Relationship between properties and applications of Mg(H₂PO₄)₂.

Conclusion

Magnesium dihydrogen phosphate is a compound with a rich set of chemical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its functions as a pH buffer, nutrient source, and precursor for advanced materials are all derived from its fundamental chemical nature. A thorough understanding of its solubility, reactivity, and thermal behavior, supported by robust analytical and synthesis protocols, is essential for leveraging its full potential in pharmaceutical and biomedical innovation.

References

- 1. Magnesium Dihydrogen Phosphate [benchchem.com]

- 2. gjphosphate.com [gjphosphate.com]

- 3. Buy Magnesium dihydrogen phosphate | 13092-66-5 [smolecule.com]

- 4. nanochemazone.com [nanochemazone.com]

- 5. Monomagnesium phosphate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE | 7782-75-4 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fao.org [fao.org]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Magnesium Dihydrogen Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium dihydrogen phosphate (B84403), Mg(H₂PO₄)₂, in aqueous solutions. It is designed to be a valuable resource for professionals in research, scientific, and pharmaceutical fields who require a deep understanding of this compound's behavior in aqueous environments.

Introduction to Magnesium Dihydrogen Phosphate

Magnesium dihydrogen phosphate, also known as monomagnesium phosphate, is a magnesium acid salt of phosphoric acid. It can exist in anhydrous (Mg(H₂PO₄)₂) form, as well as dihydrate (Mg(H₂PO₄)₂ · 2H₂O) and tetrahydrate (Mg(H₂PO₄)₂ · 4H₂O) forms[1][2]. This compound is utilized in various applications, including as a pH regulator and leavening agent in the food industry, a nutrient source in fertilizers and animal feed, and as a buffering agent in pharmaceutical formulations[2]. A clear understanding of its aqueous solubility is paramount for its effective application and for predicting its behavior in biological and chemical systems.

Aqueous Solubility Profile

Magnesium dihydrogen phosphate is generally described as being slightly soluble in water[2][3]. However, its dissolution in water is not a simple process of dissociation into its constituent ions. Instead, it undergoes an incongruent dissolution, meaning it reacts with water to form different chemical species[2][4].

Upon contact with water, magnesium dihydrogen phosphate hydrolyzes to form phosphoric acid and a precipitate of the less soluble dimagnesium phosphate (MgHPO₄), typically as a trihydrate[1][2][4]. The reaction can be represented as follows:

Mg(H₂PO₄)₂(s) ⇌ Mg²⁺(aq) + 2H₂PO₄⁻(aq) H₂O(l) + H₂PO₄⁻(aq) ⇌ HPO₄²⁻(aq) + H₃O⁺(aq) Mg²⁺(aq) + HPO₄²⁻(aq) + 3H₂O(l) ⇌ MgHPO₄ · 3H₂O(s)

Factors Influencing Solubility

The primary factor governing the aqueous solubility of magnesium dihydrogen phosphate is the pH of the solution . The equilibrium of the hydrolysis reaction is sensitive to hydrogen ion concentration. In acidic conditions, the formation of dimagnesium phosphate precipitate is suppressed, leading to a higher apparent solubility of magnesium dihydrogen phosphate. Conversely, in neutral or alkaline conditions, the hydrolysis reaction is favored, leading to the precipitation of dimagnesium phosphate and a lower concentration of dissolved magnesium and phosphate species.

The presence of other ions in the solution can also affect solubility through common ion effects or by influencing the ionic strength of the solution, which in turn affects the activity of the dissolved ions.

Quantitative Data Summary

As noted, specific quantitative solubility data for magnesium dihydrogen phosphate is scarce due to its incongruent dissolution. However, for context, it is useful to compare the qualitative solubilities of different magnesium phosphate salts.

| Compound Name | Formula | Synonyms | Qualitative Water Solubility | References |

| Magnesium Dihydrogen Phosphate | Mg(H₂PO₄)₂ | Monomagnesium Phosphate | Slightly soluble; incongruent dissolution | [2][3][4] |

| Magnesium Hydrogen Phosphate | MgHPO₄ | Dimagnesium Phosphate | Slightly soluble | [5] |

| Trimagnesium Phosphate | Mg₃(PO₄)₂ | Insoluble | [6] | |

| Magnesium Dihydrogen Diphosphate | MgH₂P₂O₇ | Slightly soluble | [7] |

Experimental Protocols for Solubility Determination

Determining the aqueous solubility of magnesium dihydrogen phosphate requires a methodology that accounts for its reactive nature. A robust experimental approach would involve equilibrating the solid in the aqueous medium of interest and then quantifying the concentrations of the dissolved magnesium and total phosphate species in the supernatant.

Shake-Flask Method for Equilibration

The "gold standard" for equilibrium solubility measurement is the shake-flask method[8].

Methodology:

-

Preparation: Add an excess amount of solid magnesium dihydrogen phosphate to a series of sealed, inert containers (e.g., borosilicate glass flasks).

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., deionized water, buffer solutions of varying pH) to each container.

-

Equilibration: Agitate the containers at a constant temperature for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the dissolved concentrations remain constant.

-

Phase Separation: After equilibration, allow the solid to settle. Separate the saturated aqueous phase (supernatant) from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful decantation or by filtration through a fine-pore filter that does not adsorb the solute.

-

Analysis: Analyze the supernatant for the concentrations of dissolved magnesium and total phosphate using appropriate analytical techniques.

Analytical Methods for Quantification

The following tables summarize suitable analytical methods for quantifying the dissolved magnesium and phosphate concentrations in the aqueous samples obtained from the equilibration experiment.

Table 2: Analytical Methods for Magnesium Quantification

| Method | Principle | Typical Concentration Range | Key Considerations | References |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free magnesium atoms in a flame or graphite (B72142) furnace. | 0.01 - 50 mg/L | Lanthanum chloride is often added to mask interferences from anions like phosphate. | [9] |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited magnesium atoms in a high-temperature plasma. | Wide range, from µg/L to g/L | Multi-element capability, robust, but requires specialized instrumentation. | [10] |

| Complexometric Titration | Titration of magnesium ions with a standard solution of a chelating agent like EDTA using a color indicator. | Higher concentrations (mg/L range) | Less sensitive than spectroscopic methods; may be affected by other metal ions. | [11] |

| Spectrophotometry (Dye Binding) | Formation of a colored complex between magnesium and a specific dye, with the absorbance measured at a characteristic wavelength. | Dependent on the specific dye and method | Can be a simpler and more accessible method than AAS or ICP-OES. | [10][12] |

Table 3: Analytical Methods for Phosphate Quantification

| Method | Principle | Typical Concentration Range | Key Considerations | References |

| Molybdenum Blue Spectrophotometry (e.g., Ascorbic Acid Method) | Orthophosphate reacts with molybdate (B1676688) in an acidic medium to form a heteropoly acid, which is then reduced to a blue-colored complex. The absorbance is measured spectrophotometrically. | µg/L to mg/L | A widely used and sensitive method. Requires digestion to convert polyphosphates to orthophosphate if total phosphorus is to be determined. | [13][14] |

| Ion Chromatography (IC) | Separation of phosphate ions from other anions on an ion-exchange column followed by detection, typically by conductivity. | µg/L to g/L | Can simultaneously measure other anions. Requires specialized instrumentation. | [14] |

Visualizations

Logical Relationship of Phosphate Species in Solution

Caption: Equilibrium of phosphate species in water is pH-dependent.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of Mg(H₂PO₄)₂.

References

- 1. Magnesium phosphate, monobasic, dihydrate | H8MgO10P2 | CID 71586993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gjphosphate.com [gjphosphate.com]

- 3. magnesium phosphate, monobasic, anhydrous | H4MgO8P2 | CID 6096959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monomagnesium phosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. MAGNESIUM PHOSPHATE | 7757-87-1 [chemicalbook.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. nemi.gov [nemi.gov]

- 10. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. is.muni.cz [is.muni.cz]

- 13. parchem.com [parchem.com]

- 14. Effect of pH and Mg2+ on Amorphous Magnesium-Calcium Phosphate (AMCP) stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium dihydrogen phosphate (B84403), Mg(H₂PO₄)₂. The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines the decomposition pathway, presents quantitative data, details experimental protocols, and provides visual diagrams to elucidate the process.

Introduction

Magnesium dihydrogen phosphate, Mg(H₂PO₄)₂, is an inorganic compound used in various industrial and pharmaceutical applications, including as a nutritional supplement, a pH buffering agent, and in the synthesis of other magnesium phosphate materials. Its thermal stability and decomposition products are of critical importance for its application in processes involving elevated temperatures, such as in ceramics, catalysts, and certain drug formulation techniques. Understanding its thermal decomposition pathway is essential for process optimization, quality control, and safety.

Thermal Decomposition Pathway

The thermal decomposition of magnesium dihydrogen phosphate is a multi-step process that primarily involves condensation reactions of the phosphate groups, leading to the elimination of water and the formation of more complex phosphate structures. The decomposition proceeds through the formation of an intermediate, magnesium acid pyrophosphate, before yielding the final stable product, magnesium pyrophosphate.

The overall decomposition can be summarized in two main stages:

Stage 1: Formation of Magnesium Acid Pyrophosphate

In the first stage of decomposition, two molecules of magnesium dihydrogen phosphate condense to form magnesium acid pyrophosphate (MgH₂P₂O₇) and release one molecule of water. This reaction typically begins at moderately elevated temperatures.

-

Reaction: 2 Mg(H₂PO₄)₂ → MgH₂P₂O₇ + H₂O

Stage 2: Formation of Magnesium Pyrophosphate

Upon further heating, the magnesium acid pyrophosphate intermediate undergoes a second condensation reaction to form the final, thermally stable product, magnesium pyrophosphate (Mg₂P₂O₇), releasing another molecule of water.

-

Reaction: 2 MgH₂P₂O₇ → Mg₂P₂O₇ + H₂O

The final product, magnesium pyrophosphate, is a stable compound at high temperatures.

Quantitative Data

The following table summarizes the theoretical quantitative data for the thermal decomposition of anhydrous magnesium dihydrogen phosphate. Experimental values may vary depending on factors such as heating rate, atmospheric conditions, and sample purity.

| Stage | Starting Material | Intermediate/Final Product | Theoretical Weight Loss (%) |

| 1 | Mg(H₂PO₄)₂ | MgH₂P₂O₇ | 8.26 |

| 2 | MgH₂P₂O₇ | Mg₂P₂O₇ | 8.26 |

| Overall | Mg(H₂PO₄)₂ | Mg₂P₂O₇ | 16.52 |

Note: The weight loss percentages are calculated based on the stoichiometry of the reactions.

Experimental Protocols

The thermal decomposition of magnesium dihydrogen phosphate is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature ranges of decomposition and the quantitative mass loss at each stage.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground magnesium dihydrogen phosphate into a clean, tared alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as dry nitrogen or argon, to prevent side reactions. A consistent purge rate of 20-50 mL/min is recommended.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30-40 °C.

-

Ramp the temperature from the starting point to approximately 800-1000 °C. A linear heating rate of 10 °C/min is commonly used.

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percentage weight loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition for each step.

4.2. Differential Thermal Analysis (DTA)

DTA is used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference between the sample and an inert reference material. It helps to identify whether the decomposition steps are endothermic or exothermic.

-

Instrumentation: A calibrated DTA or a simultaneous TGA-DTA instrument.

-

Sample and Reference Preparation: Prepare the magnesium dihydrogen phosphate sample as described for TGA. The reference material is typically a thermally stable substance like calcined alumina (Al₂O₃) or an empty crucible.

-

Atmosphere and Temperature Program: The same atmospheric conditions and temperature program as in the TGA experiment are generally used to allow for direct correlation of the results.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against the furnace temperature. Endothermic events (e.g., decomposition, melting) result in a downward peak, while exothermic events (e.g., crystallization, oxidation) produce an upward peak.

4.3. Product Characterization

To confirm the identity of the intermediate and final products, the residues from the TGA/DTA experiments at different temperatures can be analyzed using techniques such as:

-

X-Ray Diffraction (XRD): To identify the crystalline phases present in the sample before, during, and after thermal decomposition.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and monitor the changes in chemical bonding during the decomposition process.

Visualizations

5.1. Thermal Decomposition Pathway

Caption: Stepwise thermal decomposition of Mg(H₂PO₄)₂.

5.2. Experimental Workflow for Thermal Analysis

Caption: Workflow for thermal analysis of materials.

The Pivotal Role of Magnesium Dihydrogen Phosphate as a Versatile Precursor in Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Magnesium dihydrogen phosphate (B84403), Mg(H₂PO₄)₂, is an inorganic compound that serves as a critical and versatile precursor in the synthesis of a wide array of advanced materials. Its utility spans from the creation of biocompatible ceramics for bone regeneration and drug delivery systems to the formation of robust cements for infrastructure repair. This technical guide elucidates the core reaction pathways, presents detailed experimental protocols, and summarizes key quantitative data, offering a comprehensive resource for professionals in material science and drug development.

Core Synthesis Pathways from Magnesium Dihydrogen Phosphate

Magnesium dihydrogen phosphate is a reactive compound that can be transformed into various other magnesium phosphate-based materials through several key reaction pathways. These transformations are primarily driven by thermal decomposition, acid-base reactions, and hydration processes. The ability to control these pathways allows for the targeted synthesis of materials with specific properties.

The primary materials synthesized from magnesium dihydrogen phosphate include:

-

Magnesium Pyrophosphate (Mg₂P₂O₇): An inorganic compound with applications in ceramics and as a catalyst.

-

Trimagnesium Phosphate (Mg₃(PO₄)₂): A biocompatible material used in bone cements and as a nutritional supplement.

-

Magnesium Phosphate Cements (MPC): Rapid-setting, high-strength cements used in both biomedical and civil engineering applications.

The following diagram illustrates the central role of magnesium dihydrogen phosphate as a precursor to these key materials.

Experimental Protocols for Material Synthesis

Detailed and reproducible experimental protocols are crucial for the successful synthesis of materials with desired properties. This section provides methodologies for the key transformations of magnesium dihydrogen phosphate.

Synthesis of Trimagnesium Phosphate Octahydrate (Mg₃(PO₄)₂·8H₂O)

Trimagnesium phosphate is a highly biocompatible material, making it suitable for applications in bone regeneration and as a component of bioresorbable implants. The following protocol is adapted from a patented method for producing high-purity crystalline trimagnesium phosphate octahydrate.[1]

Experimental Workflow Diagram:

Methodology:

-

Preparation of Monomagnesium Phosphate Solution:

-

A dilute monomagnesium phosphate (Mg(H₂PO₄)₂) solution is prepared by reacting magnesium hydroxide (Mg(OH)₂) slurry with phosphoric acid (H₃PO₄).

-

For example, slowly add a 12.5% Mg(OH)₂ slurry to a 17.56% H₃PO₄ solution at 25°C.[1] The resulting clear solution should have a molar ratio of approximately 1 Mg to 2 P.

-

-

Reaction:

-

pH Control:

-

Throughout the addition of the monomagnesium phosphate solution, the pH of the reaction mixture is maintained between 6.7 and 6.9. A pH of 6.8 is preferable.[1]

-

-

Filtration and Drying:

-

After the reaction is complete (which may take several hours), the resulting precipitate of trimagnesium phosphate octahydrate is filtered.

-

The filtered product is then dried, for instance, at 110°C for 2 hours.[1]

-

-

Characterization:

-

The final product can be analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and optical microscopy to observe the crystal morphology.

-

Synthesis of Magnesium Pyrophosphate (Mg₂P₂O₇) via Thermal Decomposition

Magnesium pyrophosphate is typically synthesized by the thermal decomposition of magnesium hydrogen phosphates. The properties of the final product are influenced by the calcination temperature and duration.

Methodology:

-

Precursor Preparation:

-

Start with magnesium dihydrogen phosphate, Mg(H₂PO₄)₂, or magnesium hydrogen phosphate trihydrate, MgHPO₄·3H₂O.

-

-

Thermal Decomposition (Calcination):

-

Characterization:

-

The resulting material can be characterized by XRD to identify the crystalline phase (e.g., α-Mg₂P₂O₇).[2]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the decomposition process and determine the temperatures of water loss and phase transitions.[2][4]

-

Synthesis of Magnesium Phosphate Cement (MPC)

Magnesium phosphate cements are formed through an acid-base reaction between magnesium oxide (MgO) and a phosphate source, typically a dihydrogen phosphate salt, in the presence of water. While magnesium dihydrogen phosphate can be used, analogues such as potassium dihydrogen phosphate (KH₂PO₄) or ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are commonly employed.[5][6][7]

Methodology:

-

Reactant Preparation:

-

Mixing and Hydration:

-

Water is added to the dry powder mixture and stirred vigorously to form a homogeneous paste.

-

The water-to-binder (MgO + phosphate salt) ratio is a critical parameter that influences the cement's properties.[5]

-

-

Curing:

-

The paste is cast into molds and allowed to cure at room temperature. The setting reaction is exothermic.

-

-

Characterization:

-

The setting time is measured using standard methods (e.g., Vicat needle).

-

The compressive strength of the cured cement is determined at various time points (e.g., 1 hour, 24 hours, 7 days).

-

XRD is used to identify the crystalline phases of the reaction products, such as struvite (MgNH₄PO₄·6H₂O) in ammonium-based systems.[5]

-

Quantitative Data on Synthesized Materials

The properties of the materials derived from magnesium dihydrogen phosphate are highly dependent on the synthesis parameters. This section provides a summary of key quantitative data.

Properties of Trimagnesium Phosphate Octahydrate

The synthesis protocol described in section 2.1 yields a high-purity product.

| Property | Value | Conditions | Reference |

| Yield | 97-100% | Based on the amount of Mg(OH)₂ used. | [1] |

| Crystal Size | ~20 µm | Uniform crystal clusters. | [1] |

| Purity | High | Sharp XRD lines with no splitting, indicating perfect crystal shapes. | [1] |

| Reaction Time | 5.5 - 7 hours | Dependent on flow rate and reactant concentrations. | [1] |

Thermal Decomposition Products of Magnesium Phosphates

The thermal treatment of magnesium hydrogen phosphates leads to the formation of magnesium pyrophosphate and orthophosphate.

| Precursor Material | Calcination Temperature (°C) | Calcination Time (h) | Primary Product | Reference |

| MgHPO₄·3H₂O | 850 | 6 | α-Mg₂P₂O₇ | [2][3] |

| NH₄MgPO₄·H₂O | 850 | 6 | α-Mg₂P₂O₇ | [2][3] |

| NH₄MgPO₄·6H₂O | 850 | 6 | α-Mg₂P₂O₇ | [2][3] |

| Mg₃(PO₄)₂·22H₂O | 850 | 6 | Mg₃(PO₄)₂ (orthophosphate) | [2][3] |

Properties of Magnesium Phosphate Cements

The properties of MPCs can be tailored by adjusting the ratio of magnesium oxide to the dihydrogen phosphate precursor and by using additives.

| MgO/Phosphate Molar Ratio (M/P) | Borax Addition (% by weight of MgO) | Setting Time (min) | 1-day Compressive Strength (MPa) | Reference |

| 4 | 5 | ~15 | ~35 | [7] |

| 3 | 16 | - | - | [7] |

| 10 | 5 | - | ~45 | [5] |

| 16 | 5 | - | ~50 | [5] |

Note: The data in this table are compiled from studies using potassium dihydrogen phosphate or ammonium dihydrogen phosphate as the precursor, which are chemical analogues of magnesium dihydrogen phosphate in this reaction.

Applications in Drug Development and Biomedical Research

The materials synthesized from magnesium dihydrogen phosphate have significant potential in the biomedical field due to their biocompatibility and biodegradability.

-

Bone Cements and Void Fillers: Magnesium phosphate cements and trimagnesium phosphate are used for bone repair due to their high early strength and resemblance to the mineral phase of bone.[8]

-

Drug Delivery Vehicles: The porous structure of some magnesium phosphate-based materials can be exploited for loading and controlled release of drugs and proteins.

-

Coatings for Implants: Magnesium phosphate coatings on metallic implants can improve their biocompatibility and promote osseointegration.

Conclusion

Magnesium dihydrogen phosphate is a cornerstone precursor for the synthesis of a variety of functional magnesium phosphate materials. By carefully controlling reaction conditions such as temperature, pH, and reactant stoichiometry, materials with tailored properties for applications in drug development, regenerative medicine, and advanced material science can be reliably produced. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore and innovate in this promising field.

References

- 1. US4411876A - Process for the manufacture of trimagnesium phosphate octahydrate of high purity - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. STUDY ON SYNTHESIS OF MAGNESIUM PHOSPHATE MATERIALS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. emerald.com [emerald.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Magnesium Phosphate Biomaterials: Synthesis, Properties, and Applications

Introduction

In the field of biomedical engineering, the demand for effective bone repair and regeneration materials is ever-increasing. While calcium phosphate-based cements (CPCs) have been a cornerstone due to their chemical similarity to bone, they often exhibit limitations such as slow degradation rates and suboptimal mechanical properties.[1] This has shifted scientific focus towards magnesium phosphate (B84403) (MgP) biomaterials, which are emerging as a promising alternative. Magnesium is the fourth most abundant cation in the human body and plays a vital role in various physiological processes, including bone metabolism.[2][3] MgP-based biomaterials, including cements, scaffolds, and coatings, offer a compelling combination of biocompatibility, biodegradability, and superior mechanical strength compared to their calcium-based counterparts.[1][2] They are actively being investigated for a range of applications, from bone void fillers and fracture fixation to advanced drug delivery systems.[2][3] This technical guide provides a comprehensive literature review of magnesium phosphate biomaterials, detailing their synthesis, properties, and biological mechanisms for researchers, scientists, and drug development professionals.

Synthesis and Composition

Magnesium phosphate cements (MPCs) are typically formed through an acid-base reaction between a magnesium-containing powder and a phosphate-containing liquid.[1] This reaction results in a paste that can be molded or injected and subsequently hardens in situ.[1]

Common Precursors:

-

Powder Phase: The most common powder component is magnesium oxide (MgO). Less frequently, trimagnesium phosphate (Mg₃(PO₄)₂) is used.[1] The reactivity of MgO, often controlled by its calcination temperature, is a critical parameter influencing the cement's setting time and mechanical properties.[4][5]

-

Liquid Phase: The liquid phase is typically an aqueous solution of a phosphate salt, such as ammonium, potassium, or sodium phosphate, or phosphoric acid.[1]

The reaction between these components leads to the dissolution of the initial reactants and the subsequent precipitation and crystallization of new magnesium phosphate hydrate (B1144303) phases, such as struvite (MgNH₄PO₄·6H₂O) or newberyite (MgHPO₄·3H₂O).[1][3] The entanglement of these newly formed crystals is what imparts mechanical rigidity to the hardened cement.[1]

Table 1: Common Magnesium Phosphate Phases in Biomaterials

| Phase Name | Chemical Formula | Mg/P Ratio |

|---|---|---|

| Newberyite | MgHPO₄·3H₂O | 1.0 |

| Struvite | MgNH₄PO₄·6H₂O | 1.0 |

| Cattiite | Mg₃(PO₄)₂·22H₂O | 1.5 |

| Bobierrite | Mg₃(PO₄)₂·8H₂O | 1.5 |

| Farringtonite | Mg₃(PO₄)₂ | 1.5 |

| Holtedahlite | Mg₂(PO₄)(OH,Cl) | 2.0 |

Source: Adapted from literature reviews.[1][6]

Material Properties of Magnesium Phosphate Biomaterials

The properties of MgP biomaterials can be tailored by adjusting factors like the powder-to-liquid ratio (PLR), MgO calcination temperature, and the inclusion of additives.

Mechanical Properties

MPCs generally exhibit higher compressive strength than traditional CPCs, making them more suitable for certain load-bearing applications.[1][7]

Table 2: Mechanical Properties of Magnesium Phosphate Cements

| Cement Formulation | Compressive Strength (MPa) | Bending Strength (MPa) | Setting Time (min) | Key Findings |

|---|---|---|---|---|

| Potassium Magnesium Phosphate Cement (MKPC) | 48.29 ± 4.76 | - | 7.89 ± 0.37 | Properties meet clinical application requirements.[8] |

| MKPC (for concrete repair) | 53 (at 1 day) | - | 39 | Optimal M/P ratio of 2:1 and water-cement ratio of 0.2.[4] |

| MPC modified with 15% HEMA | ~45 - 73 | ~13 - 20 | ~16 - 21 | HEMA addition improved mechanical strength.[7] |

| Pure MPC | ~50 | ~13 | - | Baseline for HEMA-modified cements.[7] |

Physicochemical Properties

The degradation rate of MgP materials is a key advantage, as it can be modulated to match the rate of new bone formation. Their degradation products, Mg²⁺ and PO₄³⁻, are essential ions in the body's metabolism.[3]

Table 3: Degradation and Physicochemical Properties

| Material Type | Degradation Profile | Porosity (%) | Exothermic Temp (°C) |

|---|---|---|---|

| 3D-Printed Mg₃(PO₄)₂ Scaffolds | Nearly complete degradation after 12 weeks in vivo.[9] | - | - |

| 3D-Printed Ca₀.₂₅Mg₂.₇₅(PO₄)₂ Scaffolds | Nearly complete degradation after 12 weeks in vivo.[10] | - | - |

| Phosphate-Coated Mg Alloy | Reduced in vitro degradation rate by nearly two-fold over 56 days.[11] | - | - |

| MPC with HEMA | - | ~2 - 11 | - |

| MKPC | - | - | 45.55 ± 1.35 |

Biological Performance and Mechanisms of Action

Magnesium phosphate biomaterials demonstrate excellent biocompatibility with various cell types, including osteoblasts.[3][6] The release of magnesium ions from these materials is not just a byproduct of degradation but an active stimulus for bone regeneration.

Osteogenesis and Signaling Pathways

Magnesium ions have been shown to promote the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells (hBMMSCs).[12] This is achieved, in part, through the activation of key signaling pathways crucial for bone formation.

-

Wnt/β-catenin Pathway: Materials that release magnesium ions can activate the canonical Wnt signaling pathway.[13] This leads to an increase in β-catenin expression and upregulation of bone morphogenetic protein-2 (BMP-2), which are critical for osteoblast differentiation and bone formation.[13]

-

CaMKII Signaling: Magnesium ascorbyl phosphate (MAP), a derivative, has been found to directly bind to and activate calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα).[14] This activation subsequently promotes the phosphorylation of ERK1/2 and CREB, leading to enhanced bone formation.[14]

Biocompatibility and Cell Response

In vitro studies consistently show that MgP minerals like newberyite and cattiite are biocompatible with osteoblast cultures, inducing cell adhesion and differentiation.[6][15] The expression patterns of osteogenic genes such as Osteocalcin (OCN) and Collagen Type I Alpha 1 (Col1a1) in the presence of newberyite are comparable to those seen with traditional calcium phosphate bioceramics.[6] Furthermore, amorphous magnesium phosphate nanoparticles have been shown to support significantly higher osteoblast attachment and proliferation rates compared to hydroxyapatite (B223615) nanoparticles.[16]

Table 4: In Vitro Cell Response to Magnesium Phosphate Materials

| Material | Cell Type | Result |

|---|---|---|

| Amorphous MgP Nanoparticles | MC3T3-E1 Preosteoblasts | Significantly higher cell attachment and proliferation vs. Hydroxyapatite.[16] |

| Newberyite and Cattiite Crystals | Osteoblast Cultures | Biocompatible; induced osteoblast adhesion and differentiation.[6][15] |

| Mg-CPC | hBMMSCs | Enhanced osteogenic differentiation.[12] |

| Mg-CPC | Macrophages | Suppressed prolonged inflammation by up-regulating anti-inflammatory cytokines.[12] |

Applications in Drug and Gene Delivery

The unique properties of magnesium phosphate also make it an excellent candidate for drug and gene delivery systems. Nanostructured MgP materials offer high drug loading capacity and pH-sensitive release profiles.[17][18]

-

Drug Delivery: MgP nanosheets have been successfully used as carriers for small molecule drugs. For instance, when loaded with SRT1720 (a SIRT1 activator), MgP nanosheets effectively protected endothelial cells from senescence, demonstrating a protective capability comparable to the pure drug.[17]

-

Gene Delivery: Magnesium phosphate nanoparticles (100-130 nm in diameter) have been developed as non-viral vectors for targeted gene delivery.[19] These nanoparticles show no cytotoxicity and have demonstrated high transfection efficiency in vitro, comparable to commercial reagents.[19]

Experimental Methodologies

Synthesis of Magnesium Phosphate Cement (MPC)

A typical protocol for preparing potassium magnesium phosphate cement (MKPC) involves the following steps:

-

Precursor Preparation: Dead-burned magnesium oxide (MgO), calcined at high temperatures (e.g., 1100-1500°C) to control reactivity, is used as the powder phase.[4][20] Potassium dihydrogen phosphate (KH₂PO₄) is used for the liquid phase. A retardant like borax (B76245) may be included.[5][20]

-

Mixing: The MgO powder and KH₂PO₄ are mixed in a specific mass ratio (e.g., M/P = 1 to 2).[4][5] Deionized water is added to achieve a desired water-to-cement ratio (e.g., 0.2 to 0.3).[4][5]

-

Slurry Formation: The components are mechanically stirred for a short period (e.g., 2-3 minutes) to form a homogenous slurry.[4]

-

Setting and Curing: The slurry is then cast into molds and allowed to set at room temperature or 37°C.[21]

In Vitro Degradation Test

-

Sample Preparation: Prepared cement or scaffold samples are sterilized.

-

Immersion: Samples are immersed in a simulated body fluid (SBF) solution, which mimics the ionic composition of human blood plasma.[22] A typical SBF solution contains NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, and Na₂SO₄.[22]

-

Incubation: The immersed samples are incubated under sterile conditions at 37°C for a defined period (e.g., 14 to 56 days).[11][22]

-

Analysis: The pH of the SBF solution is monitored periodically.[22] At the end of the incubation period, the samples are removed, dried, and weighed to determine mass loss. The surface morphology and composition are often analyzed using SEM and XRD.

In Vivo Evaluation

-

Animal Model: A suitable animal model, such as a rabbit, is selected.

-

Implantation: Sterilized MgP scaffolds or implants are surgically placed into a created bone defect, often in the femoral condyle or tibia.[9][23]

-

Monitoring: The animal's healing process is monitored over several weeks or months (e.g., 6, 12, and 24 weeks).[9]

-

Analysis: At specified time points, the implant site is analyzed using techniques like micro-computed tomography (µCT) to quantify scaffold degradation and new bone formation.[10][23] Histological analysis of the explanted tissue is performed to assess biocompatibility, cell infiltration, and tissue integration.[9]

Challenges and Future Directions

Despite their significant potential, MgP biomaterials face some challenges. The degradation rate, while an advantage, can sometimes be too rapid, potentially leading to a loss of mechanical integrity before sufficient tissue has regenerated.[10] The exothermic nature of the setting reaction, although less pronounced than that of PMMA cements, must be carefully controlled to avoid thermal damage to surrounding tissues.[8]

Future research is directed towards:

-

Optimizing Degradation Rates: Developing composite materials, for instance by combining magnesium phosphates with more stable calcium phosphates or biodegradable polymers, to achieve more controlled, long-term degradation profiles.[10][13]

-

Enhancing Mechanical Properties: Incorporating reinforcing agents like graphene oxide derivatives to further improve the mechanical strength for load-bearing applications.[13]

-

Multifunctional Materials: Designing MgP systems that not only promote bone growth but also possess other functionalities, such as antibacterial properties or the ability to deliver a sequence of therapeutic agents.

Magnesium phosphate biomaterials represent a significant advancement in the field of regenerative medicine. Their superior mechanical properties, tunable and favorable degradation kinetics, and inherent biocompatibility make them a highly attractive alternative to conventional bone repair materials.[1] The osteoinductive potential, driven by the release of bioactive magnesium ions that actively modulate cellular signaling pathways, underscores their therapeutic benefit beyond serving as a simple scaffold.[12][13] As research continues to refine their composition and properties, magnesium phosphate-based cements, scaffolds, and nanoparticles are poised to play an increasingly important role in orthopedics, dentistry, and advanced drug delivery.

References

- 1. An Overview of Magnesium-Phosphate-Based Cements as Bone Repair Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradable magnesium phosphates in biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. matec-conferences.org [matec-conferences.org]

- 5. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. Dual-Setting Bone Cement Based On Magnesium Phosphate Modified with Glycol Methacrylate Designed for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Biomechanical Study of a Novel Magnesium Potassium Phosphate Cement - ProQuest [proquest.com]

- 9. In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phosphate conversion coating reduces the degradation rate and suppresses side effects of metallic magnesium implants in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Development of a Magnesium-Releasing and Long-Term Mechanically Stable Calcium Phosphate Bone Cement Possessing Osteogenic and Immunomodulation Effects for Promoting Bone Fracture Regeneration [frontiersin.org]

- 13. Magnesium phosphate functionalized graphene oxide and PLGA composite matrices with enhanced mechanical and osteogenic properties for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnesium Ascorbyl Phosphate Promotes Bone Formation Via CaMKII Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biocompatibility of magnesium phosphate minerals and their stability under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magnesium substitution in the structure of orthopedic nanoparticles: A comparison between amorphous magnesium phosphates, calcium magnesium phosphates, and hydroxyapatites [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative study of nanostructured carriers of calcium phosphate and magnesium phosphate loaded with SRT1720 for the protection of H2O2-induced senescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Magnesium phosphate nanoparticles can be efficiently used in vitro and in vivo as non-viral vectors for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Calcium phosphate coatings enhance biocompatibility and degradation resistance of magnesium alloy: Correlating in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Wet Chemical Synthesis of Magnesium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the wet chemical synthesis of magnesium dihydrogen phosphate (B84403), Mg(H₂PO₄)₂, a compound with applications in various fields, including pharmaceuticals as a buffering agent and nutrient source.[1][2] The following sections detail the chemical principles, experimental procedures, and key reaction parameters.

Chemical Principles

The wet chemical synthesis of magnesium dihydrogen phosphate is primarily based on the neutralization reaction between a magnesium source and phosphoric acid. Common magnesium precursors include magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂).[1] The stoichiometry of the reactants is crucial to ensure the formation of the dihydrogen phosphate salt.

The overall chemical reaction when using magnesium hydroxide is:

Mg(OH)₂ + 2H₃PO₄ → Mg(H₂PO₄)₂ + 2H₂O [1][3]

When using magnesium oxide, the reaction is:

MgO + 2H₃PO₄ → Mg(H₂PO₄)₂ + H₂O

Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is essential for obtaining the desired product with high purity and yield.

Experimental Data

The following table summarizes typical experimental parameters and expected outcomes for the wet chemical synthesis of magnesium dihydrogen phosphate. The data is compiled from various established methods.

| Parameter | Value | Notes |

| Reactants | ||

| Magnesium Source | Magnesium Hydroxide (Mg(OH)₂) or Magnesium Oxide (MgO) | High purity grade is recommended. |

| Phosphorus Source | Phosphoric Acid (H₃PO₄) | 85% aqueous solution is commonly used. |

| Reaction Conditions | ||

| Mg:P Molar Ratio | ~1:2 | Crucial for the formation of the dihydrogen phosphate salt.[3][4] |

| Temperature | < 60°C | To control the reaction rate and prevent the formation of byproducts.[3][4] |

| Post-Synthesis Processing | ||

| Drying Temperature | 180 - 220°C | For removal of water.[3] |

| Product Characteristics | ||

| Appearance | White crystalline powder | [4] |

| Solubility | Slightly soluble in water | [4] |

Detailed Experimental Protocol

This protocol describes the synthesis of magnesium dihydrogen phosphate using magnesium hydroxide and phosphoric acid.

3.1. Materials and Equipment

-

Magnesium Hydroxide (Mg(OH)₂)

-

Phosphoric Acid (H₃PO₄, 85% aqueous solution)

-

Deionized Water

-

Reaction Vessel (Glass Beaker)

-

Magnetic Stirrer and Stir Bar

-

pH Meter

-

Drying Oven or Drum Dryer

-

Mortar and Pestle or Mill

3.2. Procedure

-

Preparation of Reactants:

-

Prepare an aqueous dispersion of magnesium hydroxide by slowly adding a pre-determined amount of Mg(OH)₂ powder to deionized water in the reaction vessel with continuous stirring.

-

-

Reaction:

-

Slowly add phosphoric acid to the magnesium hydroxide dispersion while maintaining vigorous stirring. A molar ratio of approximately 1:2 (Mg:P) should be maintained.[3][4]

-

Monitor the temperature of the reaction mixture and ensure it remains below 60°C.[3][4] An ice bath can be used for cooling if necessary.

-

-

Optional Oxidation Step:

-

Drying:

-

Dry the resulting slurry. This can be achieved using a drum dryer at a temperature of 180 - 220°C or a conventional drying oven.[3] The goal is to evaporate the water.

-

-

Milling:

-

Once dried, the product will be in the form of granules. Mill the granules into a fine powder using a mortar and pestle or a suitable milling apparatus.

-

-

Storage:

-

Store the final magnesium dihydrogen phosphate powder in a well-sealed container in a dry place.

-

Visual Representations

4.1. Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of magnesium dihydrogen phosphate.

4.2. Experimental Workflow

Caption: Workflow for the wet chemical synthesis of magnesium dihydrogen phosphate.

References

Application Notes and Protocols: Microwave-Assisted Hydrothermal Synthesis of Magnesium Phosphate Nanosheets for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of magnesium phosphate (B84403) nanosheets using a microwave-assisted hydrothermal method, and their application in the delivery of anticancer drugs. The information is intended to guide researchers in replicating and building upon this promising technology for therapeutic applications.

Introduction

Magnesium phosphate (MgP) biomaterials are gaining significant attention as alternatives to calcium phosphate-based materials in biomedical applications due to their excellent biocompatibility and biodegradability.[1][2][3] Two-dimensional MgP nanosheets, in particular, offer a high surface area and unique physicochemical properties, making them ideal candidates for drug delivery systems.[4][5] The microwave-assisted hydrothermal method provides a rapid, facile, and environmentally friendly approach to synthesize these nanosheets.[1][6][7]

This document outlines the synthesis of magnesium phosphate hydrate (B1144303) nanosheets (MPHSs), their characterization, and their application as a carrier for the anticancer drug docetaxel (B913). The pH-responsive nature of these nanosheets allows for targeted drug release in the acidic tumor microenvironment, enhancing therapeutic efficacy and potentially reducing systemic toxicity.[8][9]

Data Presentation

Table 1: Physicochemical Properties of Magnesium Phosphate Hydrate Nanosheets (MPHSs)

| Parameter | Value | Reference |

| Morphology | Nanosheets | [1][7] |

| Thickness | ~10 nm | [7] |

| BET Specific Surface Area | 101.4 m²/g | [1] |

| Average Pore Size (BJH) | 20.2 nm | [1] |

Table 2: Effect of Synthesis Temperature on Nanosheet Morphology

| Microwave Hydrothermal Temperature (°C) | Observation | Reference |

| 120 | Nanosheets formed | [1] |

| 150 | Nanosheets become longer and narrower | [1] |

| 180 | Similar morphology to 150°C | [1] |

Table 3: Drug Loading and Release of Docetaxel

| Parameter | Value/Observation | Reference |

| Model Anticancer Drug | Docetaxel | [1][6] |

| Drug Loading Capacity | Relatively high | [1][6] |

| Release Profile | pH-dependent, sustained release | [8] |

| Release at pH 7.4 (Physiological) | Minimal release | [9] |

| Release at acidic pH (e.g., 5.0-6.4) | Accelerated release | [9][10] |

Experimental Protocols

Protocol for Microwave-Assisted Hydrothermal Synthesis of Magnesium Phosphate Hydrate Nanosheets (MPHSs)

This protocol details the steps for the rapid synthesis of MPHSs.[1][7]

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Microwave oven suitable for hydrothermal synthesis (e.g., MDS-6, Sineo, China)

-

Autoclave (60 mL)

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare a 20 mL aqueous solution containing MgCl₂·6H₂O and NaH₂PO₄·2H₂O.

-

Adjust the pH of the solution to the desired value (e.g., pH 10) by adding a 1 M aqueous solution of NaOH dropwise while stirring.

-

Transfer the resulting suspension into a 60 mL autoclave.

-

Seal the autoclave and place it in the microwave oven.

-

Heat the suspension to the desired temperature (e.g., 120-180°C) and maintain this temperature for 10 minutes.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation.

-

Wash the collected product with deionized water and ethanol several times to remove any unreacted precursors.

-

Dry the final product at 60°C for 24 hours.

Protocol for Docetaxel Loading onto MPHSs

This protocol describes the loading of the anticancer drug docetaxel onto the synthesized nanosheets.

Materials:

-

Synthesized and dried MPHSs

-

Docetaxel

-

Ethanol

-

Sealed vessel

-

Shaker

-

Centrifuge

Procedure:

-

Disperse a known amount of dried MPHSs powder into an ethanol solution containing a specific concentration of docetaxel.

-

Place the suspension in a sealed vessel and shake at 37°C for 24 hours.

-

After incubation, separate the docetaxel-loaded MPHSs by centrifugation.

-

Dry the drug-loaded nanosheets.

-

The drug loading capacity can be determined by measuring the concentration of docetaxel in the supernatant before and after the loading process using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of docetaxel-loaded MPHSs on cancer cells.[8][11][12]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Free docetaxel

-

Docetaxel-loaded MPHSs

-

Blank MPHSs (as a control)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of free docetaxel, docetaxel-loaded MPHSs, and blank MPHSs in the cell culture medium.

-

After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test samples. Include untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, remove the medium and wash the cells twice with PBS.

-

Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

After 4 hours, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Caption: Experimental workflow for the microwave-assisted hydrothermal synthesis of magnesium phosphate nanosheets.

Caption: Logical relationship of drug loading and pH-responsive release from magnesium phosphate nanosheets.

Caption: Signaling pathway of docetaxel-induced apoptosis.[2][3][6][7][13]

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. benchchem.com [benchchem.com]

- 3. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-Dimensional Magnesium Phosphate Nanosheets Promote Antibacterial Effects and Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs[v1] | Preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhanced Cytotoxic Activity of Docetaxel-Loaded Silk Fibroin Nanoparticles against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Magnesium Dihydrogen Phosphate as a Buffer in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells. This is typically achieved through the use of buffering systems in the cell culture media. While bicarbonate-based buffers are common, they require a controlled CO2 environment. Alternative chemical buffers, such as HEPES, are often used for their stability, but can sometimes have off-target effects on cells.

This document provides detailed application notes and protocols for the use of magnesium dihydrogen phosphate (B84403) (Mg(H₂PO₄)₂) as a buffering agent in cell culture media. Magnesium and phosphate are essential ions for numerous cellular functions, including signal transduction, energy metabolism, and nucleic acid synthesis.[1] Utilizing a buffer system composed of these ions may offer a more physiological and potentially beneficial alternative to traditional chemical buffers.

Magnesium ions (Mg²⁺) are known to play a crucial role in cell proliferation. Studies have shown that enriching culture medium with magnesium can stimulate the proliferation of certain cell types, such as mouse epidermal keratinocytes.[2] Similarly, phosphate (PO₄³⁻) is not only a key component of cellular structures but also acts as a signaling molecule, influencing various cellular pathways.[1][3] Elevated extracellular phosphate has been shown to activate signaling pathways like the Raf/MEK/ERK pathway.[1][3]

These notes provide a framework for researchers to prepare, test, and validate the use of magnesium dihydrogen phosphate as a buffer in their specific cell culture systems.

Data Summary

The following tables summarize the key properties of a magnesium dihydrogen phosphate buffer system and provide a comparative overview with a standard HEPES buffer.

Table 1: Physicochemical Properties of Magnesium Dihydrogen Phosphate Buffer

| Property | Value |

| Chemical Formula | Mg(H₂PO₄)₂ |

| Molecular Weight | 218.28 g/mol |

| pKa₁ | ~2.15 |

| pKa₂ | ~7.20 |

| pKa₃ | ~12.35 |

| Optimal Buffering Range | pH 6.2 - 8.2 |

| Solubility in Water | Slightly soluble |

Table 2: Comparative Performance of Buffering Systems

| Parameter | Magnesium Dihydrogen Phosphate | HEPES | Bicarbonate/CO₂ |

| Buffering Capacity at Physiological pH | Good | Excellent | Good (in controlled CO₂) |

| CO₂ Dependence | No | No | Yes |

| Potential for Cell Toxicity | Low, but concentration-dependent | Low for most cell lines, but can be toxic to some | None |

| Chelation of Divalent Cations | Minimal | Minimal | None |

| Biological Activity | Provides essential Mg²⁺ and PO₄³⁻ ions | Generally considered inert, but can have off-target effects | Physiological |

| Phototoxicity | Not reported | Can increase phototoxicity of media | No |

Experimental Protocols

Protocol 1: Preparation of a 1 M Magnesium Dihydrogen Phosphate Stock Solution

This protocol describes the preparation of a 1 M stock solution of magnesium dihydrogen phosphate that can be used to supplement cell culture media.

Materials:

-

Magnesium dihydrogen phosphate (Mg(H₂PO₄)₂) powder

-

Nuclease-free water

-

0.22 µm sterile filter

-

Sterile storage bottles

Procedure:

-

Weigh out 218.28 g of magnesium dihydrogen phosphate powder.

-

In a sterile beaker, dissolve the powder in 800 mL of nuclease-free water. Gentle heating and stirring may be required to fully dissolve the powder.

-

Once dissolved, allow the solution to cool to room temperature.

-

Adjust the pH of the solution to the desired value (e.g., 7.4) using 1 M Mg(OH)₂ or 1 M H₃PO₄.

-

Bring the final volume to 1 L with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 4°C.

Protocol 2: Determining the Optimal Buffer Concentration

This protocol outlines a method for determining the optimal concentration of the magnesium dihydrogen phosphate buffer for a specific cell line using a cell viability assay.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

1 M Magnesium Dihydrogen Phosphate stock solution

-

96-well cell culture plates

-

MTT or other cell viability assay kit

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a serial dilution of the 1 M magnesium dihydrogen phosphate stock solution in complete culture medium to achieve final concentrations ranging from 1 mM to 50 mM. Include a positive control (medium with your standard buffer) and a negative control (medium with no additional buffer).

-

Remove the existing medium from the cells and replace it with the prepared media containing different buffer concentrations.

-

Incubate the cells for 48-72 hours.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability for each buffer concentration relative to the positive control. The optimal concentration will be the highest concentration that does not significantly impact cell viability.

Protocol 3: Assessing Buffering Capacity in Cell Culture

This protocol describes how to evaluate the ability of the magnesium dihydrogen phosphate buffer to maintain a stable pH in a typical cell culture environment.

Materials:

-

Complete cell culture medium supplemented with the optimal concentration of magnesium dihydrogen phosphate buffer (determined in Protocol 2).

-

Control medium (with your standard buffer).

-

24-well cell culture plates

-

Your cell line of interest

-

pH meter

Procedure:

-

Seed cells into a 24-well plate at a high density and incubate for 24 hours.

-

Replace the medium with the test and control media.

-

Measure the pH of the media in cell-free wells at the start of the experiment (Day 0).

-

Incubate the plates under standard cell culture conditions.

-

Measure the pH of the media from both cell-containing and cell-free wells every 24 hours for 3-4 days.

-

Plot the pH change over time for each condition. A stable pH in the cell-containing wells indicates effective buffering.

Visualizations

Experimental Workflow: Buffer Optimization

Caption: Workflow for optimizing buffer concentration.

Signaling Pathway: Phosphate-Induced ERK Activation

Caption: Phosphate-induced ERK signaling pathway.

References

Application of Magnesium Dihydrogen Phosphate as a Ceramic Binder: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium dihydrogen phosphate (B84403) (Mg(H₂PO₄)₂) is a key component in the formulation of chemically bonded phosphate ceramics (CBPCs), often referred to as magnesium phosphate cements (MPCs). These materials are formed through an acid-base reaction between a phosphate source, such as magnesium dihydrogen phosphate or more commonly potassium or ammonium (B1175870) dihydrogen phosphate, and magnesium oxide (MgO). The resulting ceramic materials exhibit a range of desirable properties including rapid setting, high early strength, excellent adhesion, and good biocompatibility, making them suitable for a variety of applications, from construction and refractory linings to biomedical implants and radioactive waste encapsulation. This document provides detailed application notes and experimental protocols for the use of magnesium dihydrogen phosphate and related phosphate compounds as ceramic binders.

Chemical Reaction Pathway

The fundamental setting reaction of magnesium phosphate cements is an exothermic acid-base reaction. When magnesium oxide is mixed with an acidic phosphate solution, it dissolves and reacts to form hydrated phosphate phases, primarily struvite (for ammonium-based systems) or K-struvite (for potassium-based systems), which precipitate and harden.

Caption: Reaction pathway for magnesium potassium phosphate cement formation.

Applications and Protocols

Refractory Binder

Magnesium phosphate-bonded refractories are valued for their high-temperature strength and rapid setting times. They can be used to produce monolithic linings and precast shapes.

Experimental Protocol: Preparation of a Magnesium Phosphate-Bonded Refractory Castable

This protocol is based on the development of a cordierite-based refractory castable.

Materials:

-

Cordierite-mullite aggregate (scrap refractory material)

-

Magnesium oxide (MgO), dead-burned

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Calcined alumina (B75360) (Al₂O₃)

-

Silica (B1680970) fume (SiO₂)

-

Water

Equipment:

-

High-shear mixer

-

Steel molds

-

Drying oven

-

High-temperature furnace

Procedure:

-

Aggregate Preparation: Crush and sieve the cordierite-mullite scrap material to obtain a suitable particle size distribution for the castable.

-

Binder Preparation: Prepare the cement paste by dry mixing magnesium oxide, calcined alumina, silica fume, and ammonium dihydrogen phosphate.

-

Mixing: Add the binder to the aggregate in the mixer. Gradually add water while mixing until a homogenous and castable consistency is achieved.

-

Casting: Pour the mixture into steel molds and vibrate to remove entrapped air. The cold setting typically occurs within 30 minutes.[1]

-

Curing and Drying: After initial setting, demold the samples and cure them at ambient temperature for 24 hours. Subsequently, dry the samples in an oven at 110°C to remove free water.

-

Firing: Thermally treat the dried castables in a high-temperature furnace. A typical firing schedule involves heating to 1100°C and 1350°C to develop the final ceramic bond.[1] At 1350°C, the principal crystalline phases are cordierite (B72626) and mullite, resulting in a concrete with a low coefficient of thermal expansion and high flexural strength.[1]

Data Presentation: Properties of Refractory Castables

| Binder Composition | Firing Temperature (°C) | Bulk Density (g/cm³) | Apparent Porosity (%) | Cold Crushing Strength (MPa) |

| MKP-5% | 1300 | 2.25 | 22.5 | 45 |

| MKP-5% | 1400 | 2.30 | 21.0 | 55 |

| MKP-5% | 1500 | 2.35 | 19.5 | 65 |

| MKP-10% | 1300 | 2.30 | 21.5 | 50 |

| MKP-10% | 1400 | 2.38 | 20.0 | 68 |

| MKP-10% | 1500 | 2.45 | 18.0 | 80 |

| Calcium Aluminate Cement | 1300 | 2.20 | 24.0 | 35 |

| Calcium Aluminate Cement | 1400 | 2.22 | 23.5 | 38 |

| Calcium Aluminate Cement | 1500 | 2.25 | 23.0 | 40 |

Data adapted from a study on magnesium potassium phosphate cement based refractory.[2]

Bioceramics for Bone Repair

Magnesium phosphate bioceramics are gaining interest for bone tissue engineering due to their biocompatibility, biodegradability, and mechanical properties that can be tailored to match bone. The degradation products, magnesium and phosphate ions, are essential for bone metabolism.[3]

Experimental Protocol: Preparation of a Degradable Magnesium Phosphate Bone Cement (MPBC)

This protocol describes the fabrication of a degradable bone cement using a combination of magnesium and calcium phosphates.

Materials:

-

Magnesium oxide (MgO), analytical grade

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

-

Calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), analytical grade

-

Deionized water

Equipment:

-

Mortar and pestle or planetary ball mill

-

Spatula

-

Molds (e.g., Teflon or silicone)

-

pH meter

-

Compressive strength testing machine

Procedure:

-

Powder Preparation: Mix MgO, KH₂PO₄, and Ca(H₂PO₄)₂·H₂O powders in the desired ratios. An example formulation involves varying the amount of Ca(H₂PO₄)₂·H₂O to control the setting time and pH.[4]

-

Cement Paste Formation: Add deionized water to the powder mixture and mix thoroughly with a spatula for approximately 60 seconds to form a uniform paste. The liquid-to-powder ratio is a critical parameter affecting the cement's properties.

-

Molding: Transfer the paste into molds before it sets.

-

Setting and Curing: Allow the cement to set at room temperature. The setting time can be measured using Gillmore needles. After setting, cure the samples in a humid environment (e.g., >95% relative humidity) at 37°C for 24 hours to simulate physiological conditions.

-

Characterization:

-

Compressive Strength: Measure the compressive strength of the cured cylindrical samples according to standard methods (e.g., ASTM F451).

-

In Vitro Degradation: Immerse pre-weighed samples in a Tris-HCl solution at 37°C. At regular intervals, remove the samples, dry them, and measure their weight loss to determine the degradation rate.[4]

-

Biocompatibility: Conduct cytotoxicity assays using cell lines such as osteoblasts or fibroblasts with extracts of the cement to evaluate its biocompatibility.[4]

-

Data Presentation: Properties of Degradable Magnesium Phosphate Bone Cement

| Ca(H₂PO₄)₂·H₂O Content (wt%) | Setting Time (min) | Compressive Strength (MPa) after 24h |

| 0 | ~6 | ~25 |

| 12.5 | ~8 | ~28 |

| 25 | ~12 | ~31.2 |

| 37.5 | ~15 | ~29 |

| 50 | ~18 | ~26 |

Data adapted from a study on degradable magnesium phosphate bone cement.[4]